molecular formula C6H4F3NO2S B2817736 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 126889-06-3

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2817736
CAS No.: 126889-06-3
M. Wt: 211.16
InChI Key: DMKDYSIOZORCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and dyes .


Synthesis Analysis

Thiazoles can be synthesized through the reaction of α-halo ketones and thioamides. In the pharmaceutical industry, thiazoles are often synthesized through the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones, thioamides, and a base .


Molecular Structure Analysis

The molecular structure of a thiazole includes a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The exact structure of “4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid” would include additional functional groups attached to this ring .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and additions. The reactivity of a thiazole can be influenced by the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a thiazole will depend on its exact structure. Properties such as density, boiling point, and solubility can be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a novel class of constrained heterocyclic γ-amino acids, which are valuable for mimicking secondary protein structures such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been developed, centered on cross-Claisen condensations, yielding ATCs in 45–90% yields. This method allows for the introduction of various lateral chains, enhancing the flexibility in designing protein structure mimics (Mathieu et al., 2015).

Novel Fungicide Synthesis

The compound has been utilized in the synthesis of novel fungicides, such as thifuzamide, through a sequence of reactions starting from 2-chloro-4,4,4-trifluoroacetoacetate and culminating in the production of thifuzamide with a yield above 55.4%. This synthesis pathway highlights its role in developing agricultural chemicals (Liu An-chang, 2012).

Fungicidal Activity of Thiadiazole Derivatives

New compounds synthesized using 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid demonstrated certain fungicidal activities, indicating its potential in creating bioactive agents for combating fungal infections (Zhang Ku, 2014).

Conformationally Controlled Heterocyclization

The molecule is key in reactions leading to the formation of thiazoline and thiazole derivatives through conformationally controlled heterocyclization processes, showcasing its versatility in organic synthesis and potential applications in material science and pharmacology (Popkova et al., 1992).

Synthesis of Trifluoromethyl Heterocyclic Compounds

It serves as a precursor in the synthesis of novel bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives, highlighting its utility in creating compounds with unique physical and chemical properties, including short intermolecular F–F contacts which could have implications in the development of new materials or chemical sensors (Coyanis et al., 2003).

Mechanism of Action

The mechanism of action of a thiazole compound would depend on its exact structure and the target it interacts with. Some thiazole derivatives have shown biological activity, including antimicrobial, antifungal, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a specific thiazole compound would depend on its exact structure. Some thiazoles are relatively safe, while others can be toxic or hazardous. Always refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential uses in medicine .

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKDYSIOZORCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126889-06-3
Record name 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.